molecular formula C39H50O6 B15192093 Dichapetalin K CAS No. 876610-29-6

Dichapetalin K

Cat. No.: B15192093
CAS No.: 876610-29-6
M. Wt: 614.8 g/mol
InChI Key: TUJRURFPAUTAHC-OJWYEGDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichapetalin K is a natural dammarane-type merotriterpenoid compound characterized by its unique 2-phenylpyrano moiety annellated to ring A of the dammarane skeletonThese compounds are primarily found in the Dichapetalaceae family, specifically in the genera Dichapetalum and Phyllanthus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichapetalin K, like other dichapetalins, is typically isolated from natural sources rather than synthesized in a laboratory. The extraction process involves the use of methanol as a solvent, followed by chromatographic purification to isolate the compound . The specific conditions for the extraction and purification processes are tailored to the particular species of Dichapetalum or Phyllanthus being used.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction from natural sources, which limits its availability for widespread industrial use .

Chemical Reactions Analysis

Types of Reactions

Dichapetalin K undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups on the dammarane skeleton .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the complex triterpenoid structure .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of ketones and carboxylic acids, while reduction reactions can yield alcohols .

Comparison with Similar Compounds

Properties

CAS No.

876610-29-6

Molecular Formula

C39H50O6

Molecular Weight

614.8 g/mol

IUPAC Name

(3S,5R)-3-[(1S,2R,3R,5R,6R,9S,14S,15R,18S,19S)-3-hydroxy-9-(4-methoxyphenyl)-2,6,14-trimethyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docosa-11,16-dien-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one

InChI

InChI=1S/C39H50O6/c1-23(20-40)16-27-18-28(34(42)45-27)29-11-15-39-21-38(29,39)14-12-31-35(2)13-10-25-17-30(24-6-8-26(43-5)9-7-24)44-22-36(25,3)32(35)19-33(41)37(31,39)4/h6-10,12,14,16,27-33,40-41H,11,13,15,17-22H2,1-5H3/b23-16+/t27-,28-,29-,30-,31+,32+,33+,35+,36-,37-,38+,39+/m0/s1

InChI Key

TUJRURFPAUTAHC-OJWYEGDGSA-N

Isomeric SMILES

C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)C=C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=C(C=C8)OC)C)C)O)C)/CO

Canonical SMILES

CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C=CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=C(C=C8)OC)C)C)O)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.